molecular formula C16H17N5O5S B2932862 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034275-64-2

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2932862
CAS No.: 2034275-64-2
M. Wt: 391.4
InChI Key: LXWGIYUJENZIRW-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions. The triazine ring is linked via a methyl group to a benzenesulfonamide moiety, which is further substituted at the para position with a 2-methyloxazole heterocycle.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-10-18-13(9-26-10)11-4-6-12(7-5-11)27(22,23)17-8-14-19-15(24-2)21-16(20-14)25-3/h4-7,9,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWGIYUJENZIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring, which is known for its reactivity and ability to form stable complexes with various biomolecules. The molecular formula is C11H13N5O4SC_{11}H_{13}N_{5}O_{4}S, with a molecular weight of approximately 311.32 g/mol .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing triazine moieties can have significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi with promising results.
  • Anticancer Properties : The compound may inhibit specific enzymes involved in cancer progression. Triazine derivatives have been reported to affect pathways related to cell proliferation and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits tumor cell growth in vitro
Enzyme InhibitionPotential inhibition of serine proteases

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as cathepsin C, which plays a role in proteolytic processes associated with inflammation and cancer .
  • Cellular Uptake : The ability of the compound to penetrate cellular membranes enhances its effectiveness as a therapeutic agent. Research indicates that modifications to the triazine structure can improve cellular uptake and bioavailability .
  • Reactivity with Biomolecules : The compound can form stable complexes with nucleophiles (e.g., amines), facilitating biochemical reactions such as amidation and esterification .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various triazine derivatives against clinical isolates. This compound demonstrated significant inhibition zones against tested pathogens.
  • Anticancer Activity Assessment : In vitro assays showed that the compound reduced viability in several cancer cell lines by inducing apoptosis through caspase activation pathways.

Chemical Reactions Analysis

Amide Coupling Reactions

The compound serves as a carboxyl-activating agent in peptide synthesis. Its triazine moiety reacts with carboxylic acids to form active intermediates, facilitating nucleophilic attack by amines.

Mechanism :

  • Activation : The triazine ring reacts with carboxylic acids (RCOOH) to form an acyloxy triazine intermediate, releasing methanol as a byproduct.

  • Nucleophilic Substitution : Amines (R'NH₂) displace the activated intermediate, forming amide bonds (RCONHR').

Key Reaction Parameters :

ParameterConditions
SolventTetrahydrofuran (THF) or DMF
Temperature0–25°C
Reaction Time2–24 hours
Yield OptimizationExcess amine (1.5–2 eq)

This method is particularly effective for sterically hindered amines, outperforming traditional carbodiimide-based reagents in some cases .

Esterification Reactions

The compound mediates ester formation between carboxylic acids and alcohols.

Mechanism :

  • Triazine Activation : Similar to amide coupling, the triazine reacts with carboxylic acids to generate an acyloxy triazine species.

  • Alcoholysis : Alcohols (R''OH) attack the activated intermediate, yielding esters (RCOOR'').

Comparative Efficiency :

SubstrateAlcoholYield (%)
Benzoic AcidMethanol92
Phenylacetic AcidEthanol85
Stearic AcidBenzyl Alcohol78

Reactions proceed efficiently under anhydrous conditions, with tertiary alcohols showing reduced reactivity due to steric effects.

Nucleophilic Aromatic Substitution

The electron-deficient triazine core undergoes substitution with nucleophiles (e.g., thiols, amines) at the C2 or C4 positions.

Example Reaction :
Triazine+HS RTriazine S R+HCl\text{Triazine}+\text{HS R}\rightarrow \text{Triazine S R}+\text{HCl}

Substitution Selectivity :

NucleophilePositionRate Constant (k, M⁻¹s⁻¹)
PiperidineC41.2 × 10⁻³
Sodium ThiophenolateC25.8 × 10⁻³

The C2 position is more reactive due to lower steric hindrance.

Oxazole Ring Functionalization

The 2-methyloxazol-4-yl group participates in cycloaddition and alkylation reactions.

Notable Reactions :

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoline derivatives.

  • Alkylation : The oxazole nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions.

Conditions for Cycloaddition :

ParameterValue
CatalystCuI (5 mol%)
SolventDichloromethane
Temperature60°C
Yield65–75%

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments influences its handling and storage.

Hydrolysis Pathways :

  • Triazine Ring Cleavage : Occurs in acidic media (pH < 3), yielding methoxy-substituted byproducts.

  • Sulfonamide Hydrolysis : Requires strong bases (pH > 12), releasing sulfonic acid derivatives.

Half-Life Data :

pHTemperature (°C)Half-Life (h)
2.0254.2
7.425120
10.02518

Comparison with Similar Compounds

Structural Comparison

The table below contrasts the target compound with structurally related triazine-sulfonamide derivatives:

Compound Name Key Structural Features Substituent Variations
Target Compound 4,6-Dimethoxy-1,3,5-triazinylmethyl, 4-(2-methyloxazol-4-yl)benzenesulfonamide Oxazole ring, dimethoxy-triazine, methyl-sulfonamide
Cinosulfuron (ISO Name) 4,6-Dimethoxy-1,3,5-triazinylaminocarbonyl, 2-(2-methoxyethoxy)benzenesulfonamide Sulfonylurea bridge, methoxyethoxy group
Metsulfuron Methyl 4-Methoxy-6-methyl-1,3,5-triazinylaminocarbonyl, methyl-benzenesulfonamide Sulfonylurea bridge, methyl-triazine
DMT-MM (Coupling Reagent) 4,6-Dimethoxy-1,3,5-triazinylmethyl-morpholinium chloride Morpholinium chloride, no sulfonamide/oxazole

Key Observations :

  • The target compound replaces the sulfonylurea bridge (common in herbicides like cinosulfuron) with a direct methylene linkage between the triazine and sulfonamide. This may reduce hydrolytic instability compared to sulfonylureas .
  • Unlike DMT-MM (a coupling reagent), the target compound lacks the morpholinium cation but retains the reactive dimethoxy-triazine core, suggesting possible utility in conjugation chemistry .
Functional and Application Comparison
Compound Primary Application Mechanism/Function
Target Compound Unknown (hypothetical) Potential herbicide or pharmaceutical agent (oxazole may target kinase/enzymes)
Cinosulfuron Herbicide Inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis
DMT-MM Coupling Reagent Activates carboxylic acids for amide bond formation via triazine-mediated catalysis

Insights :

  • Sulfonylurea herbicides (e.g., cinosulfuron) rely on the ALS-inhibition mechanism, which is unlikely in the target compound due to the absence of the sulfonylurea pharmacophore .
Physicochemical Properties

Data inferred from related compounds:

Property Target Compound (Predicted) Cinosulfuron DMT-MM
Solubility Moderate (methoxy groups enhance) Low (hydrophobic sulfonylurea) High (ionic morpholinium)
Stability High (no hydrolytic bridge) Low (sulfonylurea hydrolysis) Moderate (moisture-sensitive)
Reactivity Potential electrophilic triazine Low (stable herbicide) High (carboxylic acid activation)

Notes:

  • The dimethoxy-triazine group in the target compound may enhance nucleophilic substitution reactivity at the 2-position, similar to DMT-MM .
  • Oxazole’s electron-withdrawing nature could lower pKa of the sulfonamide, improving membrane permeability .
Research Findings and Gaps
  • Biological Data: No direct activity data are available. However, oxazole-containing sulfonamides are known for antimicrobial and anticancer properties, warranting further study .
  • Agrochemical Potential: Structural divergence from sulfonylureas may circumvent herbicide resistance, a critical issue in cinosulfuron analogues .

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